molecular formula C19H20ClN3O2 B3000067 1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 923095-99-2

1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B3000067
CAS RN: 923095-99-2
M. Wt: 357.84
InChI Key: TYPSKRUUCHATLS-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GSK-3β inhibitor VIII, is a potent inhibitor of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, diabetes, and cancer.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Research on similar compounds, like flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has been conducted to assess their antiacetylcholinesterase activity. These studies aim to optimize the spacer length linking pharmacophoric moieties, with findings indicating that certain substitutions can lead to high inhibitory activities against acetylcholinesterase, a target for Alzheimer's disease treatment (Vidaluc et al., 1995).

Anticancer Activities

Compounds like 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea have been investigated for their potent activities against cancer cell lines, nociceptive pain, and neurodegenerative disorders. Such research involves the synthesis of deuterium-labeled versions of these compounds for more precise pharmacokinetic studies, indicating their potential in cancer therapy and drug development processes (Liang et al., 2020).

Fluorescence Probes

The development of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea derivatives for use as solvatochromic fluorescence probes showcases another application. These probes can detect analytes like carboxylic acids, alcohols, and fluoride ions through changes in their fluorescence properties, providing valuable tools for chemical sensing and analysis (Bohne et al., 2005).

Corrosion Inhibition

In the field of materials science, studies on similar urea derivatives have focused on their role as corrosion inhibitors for mild steel in acidic environments. These compounds have shown to effectively prevent corrosion, offering insights into the development of more sustainable and efficient protective coatings for industrial applications (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-25-11-10-23-13-17(16-4-2-3-5-18(16)23)22-19(24)21-12-14-6-8-15(20)9-7-14/h2-9,13H,10-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPSKRUUCHATLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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